molecular formula C14H13ClN2O B1340337 N-(3-Amino-4-chlorophenyl)-4-methylbenzamide CAS No. 926201-74-3

N-(3-Amino-4-chlorophenyl)-4-methylbenzamide

Cat. No.: B1340337
CAS No.: 926201-74-3
M. Wt: 260.72 g/mol
InChI Key: STEZLDNFHQCPMN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated aromatic amide compound with the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of 260.72 grams per mole. The compound is characterized by its complex molecular architecture, which includes an amino group positioned at the 3-position of a chlorinated phenyl ring, connected through an amide linkage to a 4-methylbenzoyl moiety. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positioning of functional groups within the molecular framework.

The compound is registered under Chemical Abstracts Service number 926201-74-3, providing a unique identifier for scientific literature and regulatory purposes. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(NC1=CC=C(Cl)C(N)=C1)C2=CC=C(C)C=C2, which describes the connectivity pattern of atoms within the molecule. This chemical fingerprint enables precise identification and differentiation from closely related structural analogs.

The molecular architecture of this compound contains several distinct functional domains that contribute to its chemical behavior. The primary aniline component features an amino group adjacent to a chlorine substituent on the benzene ring, creating a substitution pattern that influences both electronic properties and steric interactions. The amide functional group serves as the central linkage, connecting the aniline portion to the 4-methylbenzoyl component, which provides additional aromatic character and substitution diversity.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₃ClN₂O
Molecular Weight 260.72 g/mol
Chemical Abstracts Service Number 926201-74-3
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System O=C(NC1=CC=C(Cl)C(N)=C1)C2=CC=C(C)C=C2

Historical Development and Discovery

The development of this compound emerges from the broader historical context of aromatic amide chemistry and the systematic exploration of substituted aniline derivatives. The compound represents part of a larger family of chlorinated amino benzamides that have been investigated for their potential biological activities and synthetic utility. While specific historical details regarding the initial discovery of this particular compound are limited in the available literature, its development appears to be linked to ongoing research efforts in medicinal chemistry focused on exploring structure-activity relationships within substituted benzamide frameworks.

The synthesis and characterization of this compound likely emerged from systematic chemical library development programs aimed at creating diverse molecular scaffolds for biological screening. The compound's structural features suggest it was designed to incorporate pharmacophoric elements commonly found in bioactive molecules, including aromatic rings, hydrogen bond donors and acceptors, and halogen substituents that can modulate molecular interactions with biological targets.

The availability of starting materials and synthetic methodologies for creating such compounds has evolved significantly over recent decades, enabling more efficient access to complex molecular architectures like this compound. The compound represents the intersection of traditional organic synthesis principles with modern medicinal chemistry approaches to molecular design and optimization.

Significance in Organic and Medicinal Chemistry

This compound holds substantial significance within both organic synthesis and medicinal chemistry domains due to its unique structural features and demonstrated utility as a research tool. The compound serves multiple roles in contemporary chemical research, functioning as both a synthetic intermediate for the preparation of more complex molecular architectures and as a standalone bioactive entity worthy of independent investigation.

In organic synthesis applications, this compound represents a valuable building block that can undergo various chemical transformations to generate diverse molecular libraries. The presence of multiple reactive functional groups, including the amino substituent and the amide linkage, provides numerous opportunities for further chemical modification through established synthetic methodologies. The compound can participate in oxidation reactions where the amino group can be converted to nitro derivatives, reduction reactions that can transform the amide to corresponding amines, and substitution reactions that can introduce additional substituents onto the aromatic rings.

The medicinal chemistry significance of this compound stems from its structural similarity to known bioactive molecules and its potential for interacting with biological targets. The compound's mechanism of action involves interaction with biological macromolecules, likely through its ability to form hydrogen bonds via the amino group and participate in hydrophobic interactions through its aromatic ring systems. These molecular interactions suggest potential therapeutic applications, particularly in areas where enzyme inhibition or receptor modulation could provide beneficial outcomes.

Table 2: Synthetic Applications and Chemical Reactivity

Reaction Type Description Potential Products Reference
Oxidation Conversion of amino group Nitro derivatives
Reduction Transformation of amide Corresponding amines
Substitution Introduction of additional substituents Polysubstituted derivatives
Coupling Formation of larger molecular frameworks Extended conjugated systems

The compound's synthetic accessibility through established methodologies, particularly the reaction between 3-amino-4-chloroaniline and 4-methylbenzoyl chloride in the presence of appropriate bases, makes it an attractive target for both academic research and potential industrial applications. The reaction conditions typically involve the use of triethylamine to neutralize hydrochloric acid generated during the coupling process, and the methodology can be scaled for larger-scale preparation using automated reactors and advanced purification techniques such as high-performance liquid chromatography.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-12(15)13(16)8-11/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEZLDNFHQCPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-methylbenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a polar solvent, such as C1-C3 alkanols, in the presence of an acid acceptor . The reaction conditions include maintaining a controlled temperature and using appropriate purification techniques, such as crystallization from a non-polar solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and chlorine groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-Amino-4-chlorophenyl)-4-methylbenzamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, also known as a substituted benzamide, features an amino group and a chlorophenyl moiety, which are critical for its biological activity. The compound's structure can be represented as follows:

C9H10ClN2O(Molecular Weight 196 64 g mol)\text{C}_9\text{H}_{10}\text{Cl}\text{N}_2\text{O}\quad (\text{Molecular Weight 196 64 g mol})

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to bind to specific protein kinases, modulating their activity and influencing cellular signaling pathways.

Key Mechanisms:

  • Tyrosine Kinase Inhibition : Research indicates that this compound can inhibit several tyrosine kinases, including c-Abl and Bcr-Abl, which are implicated in certain cancers such as leukemia. Inhibition of these kinases can disrupt cancer cell proliferation and survival .
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Tyrosine Kinase InhibitionIC50 values ranging from 26 nM to 524 nM for different mutants
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines at varying concentrations

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound in vitro. The compound was tested against Bcr-Abl positive cell lines, showing significant inhibition of cell growth with an IC50 value of approximately 471 nM. This suggests its potential use in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound. It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating its utility as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Amino-4-chlorophenyl)-4-methylbenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via amide coupling between 4-methylbenzoyl chloride and 3-amino-4-chloroaniline. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride.
  • Temperature control : Maintain 0–5°C during initial mixing to suppress side reactions, followed by gradual warming to room temperature.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Yield optimization : Adjust stoichiometry (1.1:1 acyl chloride-to-amine ratio) and use a tertiary base (e.g., triethylamine) to scavenge HCl .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Confirm amide bond formation via disappearance of amine protons (δ 2.5–3.5 ppm) and appearance of aromatic signals (δ 6.5–8.0 ppm). The methyl group on the benzamide appears as a singlet (~δ 2.3 ppm) .
  • Mass spectrometry : ESI-MS in positive mode shows [M+H]+ peaks; fragmentation patterns validate the molecular structure.
  • UV-Vis : Monitor π→π* transitions in the aromatic/amide regions (λmax ~250–300 nm) for purity assessment .

Q. What purification strategies are effective for removing unreacted starting materials?

  • Methodology :

  • Liquid-liquid extraction : Separate polar byproducts (e.g., unreacted aniline) using aqueous HCl and organic phases.
  • Crystallization : Utilize solvent polarity differences (e.g., ethanol/water) to precipitate the product.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane).
  • Data collection : Use a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 292 K.
  • Refinement : SHELXL-2018 for structure solution; validate with R-factor (<0.05) and check for hydrogen bonding (e.g., N–H⋯O interactions) .
  • Software : ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times).
  • Metabolic stability testing : Use liver microsomes to assess degradation pathways.
  • Target validation : Employ CRISPR/Cas9 knockdown of suspected targets (e.g., acps-pptase enzymes) to confirm mechanism .

Q. What strategies optimize regioselectivity in functionalizing the aromatic rings of this compound?

  • Methodology :

  • Directing groups : Introduce temporary groups (e.g., nitro) to steer electrophilic substitution.
  • Catalytic systems : Pd/Brønsted acid synergism for cross-coupling (e.g., Suzuki reactions) at the chloro-substituted ring .
  • Computational modeling : DFT calculations (Gaussian 16) to predict reactive sites and transition states .

Q. How can computational docking predict the compound’s interaction with bacterial acps-pptase enzymes?

  • Methodology :

  • Protein preparation : Retrieve enzyme structures (PDB ID: 1QMG) and optimize protonation states with PROPKA.
  • Docking software : AutoDock Vina with Lamarckian GA parameters.
  • Validation : Compare binding poses with co-crystallized ligands and perform MD simulations (AMBER) to assess stability .

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